Cas no 2229266-91-3 (5-bromo-2-methoxypyridin-3-yl sulfamate)

5-bromo-2-methoxypyridin-3-yl sulfamate 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-methoxypyridin-3-yl sulfamate
- EN300-2003149
- 2229266-91-3
-
- インチ: 1S/C6H7BrN2O4S/c1-12-6-5(13-14(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11)
- InChIKey: XFQUKBZUCVGYJL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)OS(N)(=O)=O)OC
計算された属性
- 精确分子量: 281.93099g/mol
- 同位素质量: 281.93099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 99.9Ų
5-bromo-2-methoxypyridin-3-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003149-0.25g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.25g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-2003149-5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 5g |
$3562.0 | 2023-09-16 | ||
Enamine | EN300-2003149-10.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-2003149-2.5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 2.5g |
$2408.0 | 2023-09-16 | ||
Enamine | EN300-2003149-1.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-2003149-0.05g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.05g |
$1032.0 | 2023-09-16 | ||
Enamine | EN300-2003149-5.0g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-2003149-0.1g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.1g |
$1081.0 | 2023-09-16 | ||
Enamine | EN300-2003149-0.5g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 0.5g |
$1180.0 | 2023-09-16 | ||
Enamine | EN300-2003149-1g |
5-bromo-2-methoxypyridin-3-yl sulfamate |
2229266-91-3 | 1g |
$1229.0 | 2023-09-16 |
5-bromo-2-methoxypyridin-3-yl sulfamate 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
5-bromo-2-methoxypyridin-3-yl sulfamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229266-91-3 and Product Name: 5-bromo-2-methoxypyridin-3-yl sulfamate
The compound with the CAS number 2229266-91-3 and the product name 5-bromo-2-methoxypyridin-3-yl sulfamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development.
At the core of its significance lies the presence of a pyridine ring, a heterocyclic aromatic structure that is widely recognized for its versatility in medicinal chemistry. The pyridine moiety serves as a crucial pharmacophore, contributing to the compound's ability to interact with biological targets in a highly specific manner. Specifically, the 5-bromo substituent at the fifth position of the pyridine ring enhances the compound's reactivity and binding affinity, making it an attractive scaffold for further derivatization and optimization.
The 2-methoxy group at the second position introduces an electron-donating effect, which can modulate the electronic properties of the ring. This modification is particularly valuable in fine-tuning the compound's pharmacokinetic profile, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such features are essential for advancing a candidate compound through preclinical and clinical trials.
The sulfamate functional group at the third position of the pyridine ring adds another layer of complexity to the compound's chemical behavior. Sulfamate groups are known for their ability to enhance solubility and stability in biological systems, which is critical for pharmaceutical applications. Additionally, sulfamate derivatives have been explored in various therapeutic contexts, including antiviral and anticancer agents, due to their ability to disrupt key biological pathways.
Recent research has highlighted the potential of 5-bromo-2-methoxypyridin-3-yl sulfamate in inhibiting specific enzymes and receptors involved in inflammatory and metabolic disorders. Studies have demonstrated its efficacy in modulating pathways such as Janus kinase (JAK) signaling, which plays a pivotal role in autoimmune diseases like rheumatoid arthritis. The compound's ability to selectively interact with these targets without significant off-target effects makes it a promising candidate for further development.
In addition to its therapeutic potential, 5-bromo-2-methoxypyridin-3-yl sulfamate has been investigated for its role in developing novel agrochemicals. The pyridine scaffold is a common feature in many pesticides and herbicides due to its ability to disrupt plant-specific metabolic pathways. By incorporating bromo and methoxy substituents, researchers have been able to enhance the compound's bioactivity against specific pests while minimizing environmental impact.
The synthesis of 5-bromo-2-methoxypyridin-3-yl sulfamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic strategies not only ensure scalability but also allow for easy modifications of the core structure, enabling rapid discovery of analogs with improved properties.
The pharmacological evaluation of 5-bromo-2-methoxypyridin-3-yl sulfamate has revealed several interesting characteristics. In vitro studies have shown that it exhibits potent activity against various disease models, including cancer cell lines and inflammatory conditions. The compound's mechanism of action appears to involve multiple interactions with cellular targets, leading to synergistic effects that enhance therapeutic outcomes.
One of the most compelling aspects of this compound is its potential for structure-based drug design. High-resolution crystal structures of protein complexes containing 5-bromo-2-methoxypyridin-3-yl sulfamate have provided valuable insights into its binding mode at atomic resolution. These structural data have been instrumental in guiding medicinal chemists toward designing next-generation inhibitors with improved potency and selectivity.
The regulatory landscape for pharmaceutical compounds like 5-bromo-2-methoxypyridin-3-yl sulfamate is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on safety, efficacy, and quality before approving a new drug candidate. Researchers must navigate these requirements meticulously to ensure that their compounds meet all necessary standards for human use.
Future directions in research on 5-bromo-2-methoxypyridin-3-yl sulfamate include exploring its potential in combination therapies with other drugs or biomolecules. Combination approaches have shown promise in overcoming drug resistance and improving treatment outcomes in various diseases. Additionally, computational modeling techniques such as molecular dynamics simulations are being employed to predict how modifications to the core structure will affect its biological activity.
The economic impact of developing novel compounds like 5-bromo-2-methoxypyridin-3-yl sulfamate cannot be overstated. The pharmaceutical industry invests billions each year into research aimed at discovering new drugs that address unmet medical needs. Such investments not only drive innovation but also create economic opportunities through job creation and technological advancements.
In conclusion,5-bromo-2-methoxypyridin-3-yl sulfamate represents a significant advancement in chemical biology with far-reaching implications for medicine and agriculture. Its unique structural features make it a versatile tool for drug discovery,and ongoing research continues to uncover new applications for this promising compound。As our understanding of biological systems grows,so too does our ability to develop innovative solutions using molecules like this one。
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